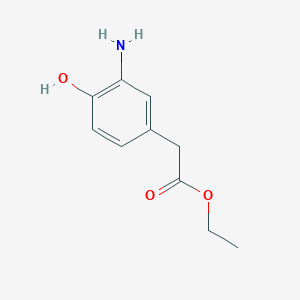

Ethyl 2-(3-amino-4-hydroxyphenyl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(3-amino-4-hydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5,12H,2,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIJQCDTQOIKFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparation Routes for Ethyl 2 3 Amino 4 Hydroxyphenyl Acetate

Established Synthetic Pathways

The primary and most direct route for the synthesis of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate involves the reduction of its corresponding nitro-substituted precursor.

Reductive Synthesis from Nitro-Substituted Precursors

The established method for preparing the title compound is through the reduction of ethyl 2-(4-hydroxy-3-nitrophenyl)acetate. This transformation specifically targets the nitro group, converting it to an amino group while preserving the ester and phenolic hydroxyl functionalities.

A widely utilized and effective catalytic system for this reduction involves the use of iron powder in the presence of ammonium (B1175870) chloride. In this system, iron metal acts as the reducing agent, transferring electrons to the nitro group. The reaction is typically carried out in a solvent mixture, such as acetone (B3395972) and water.

The reaction proceeds by adding the nitro precursor, ethyl 2-(4-hydroxy-3-nitrophenyl)acetate, to a stirring mixture of reduced iron powder and an aqueous solution of ammonium chloride. Ammonium chloride plays a crucial role in activating the iron surface and providing a mildly acidic medium to facilitate the reduction process.

The efficiency and yield of the reductive synthesis are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, and the stoichiometry of the reagents.

For the reduction using the iron powder/ammonium chloride system, the reaction is typically conducted at reflux temperature to ensure a reasonable reaction rate. A common procedure involves refluxing the reaction mixture for approximately 4 hours to drive the reaction to completion.

The optimization of the reduction of nitroarenes using iron powder has been a subject of extensive research to improve yields and chemoselectivity, especially in the presence of other reducible functional groups like esters. Studies have shown that factors such as the grade of iron powder, the presence of an acid or a salt like ammonium chloride, and the solvent system can significantly impact the outcome. For instance, the use of commercial iron powder in water at elevated temperatures has been explored as a green and cost-effective method. longdom.org The optimal conditions often involve a balance between achieving a high conversion rate of the nitro group and minimizing side reactions or degradation of the starting material and product.

Table 1: Representative Reaction Parameters for Nitroarene Reduction using Iron Powder

| Parameter | Condition | Purpose |

| Reducing Agent | Iron Powder | Electron donor for the reduction of the nitro group. |

| Activator | Ammonium Chloride | Provides a proton source and activates the iron surface. |

| Solvent | Acetone/Water | Dissolves the organic substrate and the inorganic salt. |

| Temperature | Reflux | Increases the reaction rate. |

| Reaction Time | ~4 hours | To ensure complete conversion of the starting material. |

General Synthetic Strategies for Analogous Phenolic Amino-Esters

The synthesis of compounds structurally related to this compound, which possess a phenolic hydroxyl group, an amino group, and an ester functionality, can be approached through several general synthetic strategies. These include alkylation and esterification/transesterification reactions.

Alkylation Approaches in Phenylaminoacetate Synthesis

Alkylation reactions are a fundamental strategy for introducing the acetate (B1210297) side chain onto a pre-existing aminophenol core or for modifying the amino group of a phenylacetate (B1230308) derivative.

Direct N-alkylation of α-amino acid esters with alcohols represents a modern and atom-economical approach. researchgate.netnih.govnih.gov This method often employs transition metal catalysts, such as ruthenium complexes, and can proceed with high retention of stereochemistry if a chiral center is present. researchgate.netnih.govnih.gov Traditional methods for N-alkylation often involve the use of alkyl halides, which can lead to over-alkylation and the formation of stoichiometric salt byproducts. nih.gov Reductive alkylation, using an aldehyde and a reducing agent like sodium borohydride, is another common method for preparing N-alkylated amino esters. chimia.ch

For the synthesis of phenylglycine derivatives, which share the phenylaminoacetate core structure, palladium-mediated C-H functionalization has been explored for introducing substituents onto the aromatic ring. mdpi.comresearchgate.netresearchgate.net Radical-mediated C-H alkylation of glycine (B1666218) derivatives offers a direct route to diverse unnatural α-amino acids. rawdatalibrary.netorganic-chemistry.org

Esterification and Transesterification Reactions

Esterification is a key step in the synthesis of phenolic amino-esters, either by forming the ester from the corresponding carboxylic acid or by exchanging the alcohol part of an existing ester.

Fischer esterification is a classic method for converting a carboxylic acid to its ester by reacting it with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com This method is applicable to the synthesis of this compound from (3-amino-4-hydroxyphenyl)acetic acid and ethanol. The reaction is an equilibrium process, and often an excess of the alcohol is used, or water is removed to drive the reaction towards the product. masterorganicchemistry.com

Transesterification is the process of converting one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. google.com This can be a useful strategy if a different ester, for example, the methyl ester, is more readily available. The reaction involves the exchange of the alkoxy group of the ester with the new alcohol.

Table 2: General Synthetic Approaches for Phenolic Amino-Esters

| Strategy | Description | Key Reagents/Conditions |

| N-Alkylation | Introduction of an alkyl group onto the nitrogen atom of an amino ester. | Alcohols with a metal catalyst (e.g., Ru), alkyl halides, or aldehydes with a reducing agent. |

| C-H Alkylation | Direct introduction of an alkyl group onto the aromatic ring or the α-carbon. | Radical initiators, organometallic reagents. |

| Fischer Esterification | Conversion of a carboxylic acid to an ester. | Alcohol, strong acid catalyst (e.g., H₂SO₄). |

| Transesterification | Conversion of one ester to another. | Alcohol, acid or base catalyst. |

Multi-component Reactions and Cyclocondensations

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. While direct one-pot MCRs for the synthesis of this compound are not extensively documented, the principles of MCRs are often applied to generate related o-aminophenol derivatives.

The primary synthetic utility of this compound is as a substrate for subsequent cyclocondensation reactions. Cyclocondensation is a chemical reaction that forms a cyclic compound from one or more acyclic starting materials with the elimination of a small molecule, typically water. The o-aminophenol core of the molecule is perfectly arranged for such transformations. The adjacent amino (-NH2) and hydroxyl (-OH) groups can react with bifunctional electrophiles to form a variety of heterocyclic rings. For instance, reaction with aldehydes, carboxylic acids, or their derivatives leads to the formation of the benzoxazole (B165842) ring system. nih.govorganic-chemistry.org

Green Chemistry Principles in Related Syntheses (e.g., aqueous media, organocatalysts)

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds derived from o-aminophenols, aiming to reduce environmental impact. A significant focus has been on replacing volatile organic solvents with water. The synthesis of benzoxazoles, a common product derived from this compound analogues, has been successfully demonstrated in aqueous media. organic-chemistry.org For example, using samarium triflate as a reusable acid catalyst allows for the efficient condensation of o-aminophenols and aldehydes under mild conditions in water. organic-chemistry.org

Furthermore, solvent-free reaction conditions represent another key green strategy. The condensation of o-aminophenols with aldehydes can be achieved by heating the neat reactants in the presence of a recyclable Brønsted acidic ionic liquid gel catalyst. rsc.org This method offers high yields, avoids the use of harmful solvents, and allows for easy recovery and reuse of the catalyst. nih.govrsc.org Ultrasound irradiation has also been employed as a green activation method, promoting rapid and efficient benzoxazole synthesis at mild temperatures under solvent-free conditions using a magnetic nanoparticle-supported catalyst. nih.gov These approaches significantly enhance the sustainability of synthesizing scaffolds derived from the title compound.

Synthetic Utility as an Intermediate

The strategic placement of reactive functional groups makes this compound a key building block in organic synthesis, particularly for constructing heterocyclic systems and complex molecular architectures for pharmaceutical applications. nih.gov

Precursor Role in Heterocyclic Compound Synthesis (e.g., Imidazolones, Thiazoles, Benzoxazoles)

The o-aminophenol structure is a well-established precursor for a range of five- and six-membered heterocyclic rings through cyclocondensation reactions.

Benzoxazoles: The most direct application of this intermediate is in the synthesis of 2,5-disubstituted benzoxazoles. In a documented example, the analogous compound mthis compound undergoes an oxidative coupling reaction with various aldehydes, catalyzed by lead tetraacetate, to form the corresponding 2-substituted benzoxazole acetic acid derivatives. rsc.org This transformation efficiently constructs the benzoxazole core while retaining the acetic acid side chain for further functionalization.

Thiazoles: While direct synthesis of a thiazole (B1198619) from this compound is less commonly reported, established methods like the Hantzsch thiazole synthesis provide a plausible route. This method involves the reaction of an α-haloketone with a thioamide. nih.govwikipedia.org Theoretically, the amino group of this compound could be converted to a thioamide, which would then undergo intramolecular or intermolecular cyclization upon reaction with an appropriate α-haloketone to yield a substituted thiazole.

Imidazolones: The synthesis of imidazolones often involves the cyclization of diamide (B1670390) intermediates or the reaction of an amino amide with an orthoester. nih.gov To utilize this compound for imidazolone (B8795221) synthesis, the ethyl ester could first be converted to an amide. The resulting α-amino amide could then react with an orthoester, which upon heating would cyclize to form the imidazolone ring. nih.gov Another potential pathway involves the reaction of the o-phenylenediamine (B120857) moiety with a carbonyl source like phosgene (B1210022) or urea (B33335) to construct the imidazolone ring, a strategy used in the synthesis of complex imidazolone-containing natural product analogues. researchgate.netresearchgate.net

The following table summarizes the utility of this compound and its methyl analog as a precursor in heterocyclic synthesis.

| Starting Material | Reactant(s) | Heterocyclic Product | Key Reaction Type | Reference |

|---|---|---|---|---|

| Mthis compound | Aromatic Aldehydes | 2-Aryl-benzoxazol-5-yl acetic acid | Oxidative Cyclocondensation | rsc.org |

| This compound (Proposed) | 1. Thioacylating Agent 2. α-Haloketone | Substituted Thiazole | Hantzsch Thiazole Synthesis | nih.gov |

| This compound (Proposed) | 1. Aminolysis (to form amide) 2. Orthoester | Substituted Imidazolone | Orthoester Condensation | nih.gov |

Intermediate in the Preparation of Complex Pharmaceutical Scaffolds

Phenylacetate derivatives are recognized as crucial intermediates for the rational design of new chemotherapeutic agents. nih.gov The title compound, and its methyl ester analog, serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activity. For example, mthis compound has been used as a key starting material to prepare a series of 2-aryl benzoxazoles designed as potential ligands for the A2A adenosine (B11128) receptor, which is a target for various therapeutic applications. The synthesis involves the condensation of the intermediate with a substituted benzoic acid, followed by cyclization to form the benzoxazole core. The retained acetate moiety provides a handle for further structural modifications to optimize ligand-receptor interactions.

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallographic Investigations of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate

The crystal structure of the title compound, C₁₀H₁₃NO₃, has been determined to be in the triclinic space group P-1. nih.gov The analysis reveals a sophisticated arrangement of molecules stabilized by a variety of intermolecular forces.

| Crystal Data for this compound | |

| Chemical Formula | C₁₀H₁₃NO₃ |

| Formula Weight | 195.21 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.5940 (17) |

| b (Å) | 10.142 (2) |

| c (Å) | 12.043 (2) |

| α (°) | 98.23 (3) |

| β (°) | 104.96 (3) |

| γ (°) | 90.41 (3) |

| Volume (ų) | 1002.6 (3) |

| Z | 4 |

The asymmetric unit of this compound is notable as it contains two crystallographically independent molecules. nih.gov These two molecules, while chemically identical, exhibit distinct conformations, particularly concerning the orientation of their ethoxycarbonyl groups. This observation of conformational isomerism within the same crystal lattice underscores the molecule's flexibility.

The difference in the conformations of the two independent molecules is quantitatively described by their terminal torsion angles. For the first molecule, the C1—C2—O1—C3 torsion angle is 83.6 (6)°, which results in a twisted conformation of the ethoxycarbonyl group. nih.gov In contrast, the second molecule displays a C11—C12—O4—C13 torsion angle of -171.1 (3)°, leading to a more extended or straight-chain conformation. nih.gov This stark difference in torsion angles highlights the rotational freedom around the C—O bond and the relatively low energy barrier between these conformational states.

| Torsion Angles and Conformations of Independent Molecules | |

| Molecule 1 | |

| Torsion Angle (C1—C2—O1—C3) | 83.6 (6)° |

| Conformation | Twisted |

| Molecule 2 | |

| Torsion Angle (C11—C12—O4—C13) | -171.1 (3)° |

| Conformation | Straight Chain |

The crystal packing is dominated by a variety of hydrogen bonds. Classical N—H···O and O—H···N hydrogen bonds are present, where the amino group and the hydroxyl group act as hydrogen bond donors to the oxygen and nitrogen atoms of neighboring molecules, respectively. nih.gov Additionally, weaker C—H···O interactions contribute to the stability of the crystal lattice. nih.gov

These extensive intermolecular hydrogen bonds link the molecules together, forming an infinite two-dimensional ribbon structure. nih.gov This ribbon-like motif is a key feature of the crystal packing, demonstrating a higher-order organization of the individual molecules into a stable, extended network. nih.gov

Crystallographic Data Collection and Refinement Methodologies

The crystallographic study of this compound involved a systematic process of data collection, reduction, and structure refinement to yield a detailed molecular model. nih.govnih.gov The crystal structure reveals two crystallographically independent molecules within the asymmetric unit, primarily differing in the conformation of their ethoxycarbonyl groups. nih.gov

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₁₀H₁₃NO₃ |

| Formula Weight | 195.21 |

| Temperature | 293 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 8.5940 (17) Å |

| b | 10.142 (2) Å |

| c | 12.043 (2) Å |

| α | 98.23 (3)° |

| β | 104.96 (3)° |

| γ | 90.41 (3)° |

| Volume | 1002.6 (3) ų |

| Z | 4 |

| Calculated Density | 1.293 Mg/m³ |

| Absorption Coefficient | 0.10 mm⁻¹ |

| Data Collection | |

| Reflections Collected | 3857 |

| Independent Reflections | 3598 |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| Final R indices [I>2σ(I)] | R1 = 0.079, wR2 = 0.213 |

| Goodness-of-fit (S) | 1.09 |

Data sourced from Zhang et al. (2010). nih.gov

For the structural determination of this compound, data were collected using a Bruker SMART APEX CCD area-detector diffractometer. nih.gov This type of instrument is standard in modern small-molecule crystallography, allowing for the efficient measurement of hundreds of reflections at once. nih.govexcillum.comrigaku.com The radiation source employed was a fine-focus sealed tube generating Molybdenum Kα (Mo Kα) X-rays, which have a wavelength of 0.71073 Å. nih.gov This is a common choice for organic compounds as it provides a good balance between diffraction intensity and resolution. excillum.com

Following data collection, the raw diffraction intensities were processed. Data reduction was performed using the SAINT software package. nih.gov This step involves integrating the intensities of the diffraction spots and applying corrections for various experimental factors. numberanalytics.com An absorption correction was applied using a multi-scan method implemented in the SADABS program. nih.gov This is crucial for correcting intensity variations caused by the absorption of X-rays by the crystal itself, ensuring the accuracy of the final structural model. numberanalytics.com For this particular crystal, the minimum and maximum transmission factors were 0.972 and 0.991, respectively, indicating that absorption effects were minor. nih.gov

The crystal structure of this compound was solved using direct methods with the SHELXS97 program. nih.govnumberanalytics.com Direct methods are a powerful approach for solving the phase problem in crystallography for small molecules. numberanalytics.com The resulting structural model was then refined against the experimental data using the SHELXL97 software via a full-matrix least-squares on F² method. nih.govnumberanalytics.com During refinement, hydrogen atoms were placed in geometrically idealized positions and treated with a riding model. nih.gov The final refinement statistics, including an R-factor of 0.079, indicate a reliable and accurate final structure. nih.gov Molecular graphics were generated using the SHELXTL software. nih.gov

Spectroscopic Characterization Methods for Related Compounds

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the chemical structure of organic molecules, including derivatives of phenylacetate (B1230308).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

While specific experimental NMR data for this compound were not available in the reviewed literature, the expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be predicted based on its molecular structure and data from analogous compounds. nih.govceon.rsnih.gov NMR spectroscopy provides detailed information about the local electronic environment of each proton and carbon atom, making it a powerful tool for structural verification. nih.gov

Expected ¹H-NMR Signals:

Aromatic Protons: The three protons on the phenyl ring are expected to appear as distinct signals in the aromatic region (typically 6.0-8.0 ppm), with their exact shifts and coupling patterns determined by the electronic effects of the amino, hydroxyl, and acetate (B1210297) substituents.

Methylene (B1212753) Protons (CH₂): Two sets of methylene proton signals are anticipated. The protons of the CH₂ group adjacent to the aromatic ring would likely appear as a singlet around 3.5 ppm. The quartet from the OCH₂ of the ethyl group is expected around 4.1 ppm, coupled to the methyl protons.

Methyl Protons (CH₃): The methyl protons of the ethyl group would present as a triplet around 1.2 ppm due to coupling with the adjacent methylene group.

Amine and Hydroxyl Protons (NH₂ and OH): The protons of the amino and hydroxyl groups would appear as broad singlets. Their chemical shifts are highly variable and depend on the solvent, concentration, and temperature.

Expected ¹³C-NMR Signals:

Ester Carbonyl Carbon (C=O): This carbon is expected to have a chemical shift in the range of 170-175 ppm.

Aromatic Carbons: The six carbons of the benzene (B151609) ring would produce signals between approximately 115 and 150 ppm. The carbons directly attached to the oxygen and nitrogen atoms (C-OH and C-NH₂) would be the most deshielded in this group.

Methylene Carbons (CH₂): The OCH₂ carbon of the ethyl group is expected around 60-65 ppm, while the CH₂ carbon attached to the phenyl ring would likely resonate around 40-45 ppm.

Methyl Carbon (CH₃): The terminal methyl carbon of the ethyl group is predicted to appear at the most upfield position, typically around 14-15 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic | ¹H | 6.0 - 7.5 | Multiplets |

| -CH₂-Ar | ¹H | ~3.5 | Singlet |

| -O-CH₂-CH₃ | ¹H | ~4.1 | Quartet |

| -O-CH₂-CH₃ | ¹H | ~1.2 | Triplet |

| Phenolic -OH | ¹H | Variable (broad) | Singlet |

| Aromatic -NH₂ | ¹H | Variable (broad) | Singlet |

| Ester C=O | ¹³C | 170 - 175 | - |

| Aromatic C-O, C-N | ¹³C | 140 - 150 | - |

| Aromatic C-H, C-C | ¹³C | 115 - 130 | - |

| -O-CH₂-CH₃ | ¹³C | 60 - 65 | - |

| -CH₂-Ar | ¹³C | 40 - 45 | - |

| -O-CH₂-CH₃ | ¹³C | 14 - 15 | - |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₁₃NO₃), the nominal molecular weight is 195 amu. In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 195.

The fragmentation of the molecular ion is predictable based on the functional groups present (ester, phenol, amine). libretexts.org Cleavage often occurs at bonds adjacent to heteroatoms or functional groups. nih.gov

Plausible Fragmentation Pathways:

Loss of an ethoxy radical (-•OCH₂CH₃): Cleavage of the ester C-O bond would result in a fragment ion at m/z 150.

Loss of an ethyl radical (-•CH₂CH₃): Alpha-cleavage next to the ether oxygen could lead to the loss of an ethyl radical, followed by rearrangement to form an ion at m/z 166.

Formation of the acylium ion: The most common fragmentation for esters is the formation of the acylium ion. docbrown.info This would involve the loss of the ethoxy group, resulting in a prominent peak at m/z 150 ([M - 45]⁺).

Benzylic cleavage: Cleavage of the bond between the aromatic ring and the adjacent methylene group would result in a tropylium-like ion, with the specific m/z depending on the charge retention. A key fragment would likely be the hydroxy-aminobenzyl cation at m/z 122.

McLafferty Rearrangement: Esters with a gamma-hydrogen can undergo this characteristic rearrangement, but it is not possible for this specific structure.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula of Loss |

| 195 | [M]⁺• (Molecular Ion) | - |

| 166 | [M - CH₂CH₃]⁺ | •C₂H₅ |

| 150 | [M - •OCH₂CH₃]⁺ | •OC₂H₅ |

| 122 | [HOC₆H₃(NH₂)CH₂]⁺ | •COOC₂H₅ |

| 45 | [COOCH₂CH₃]⁺ or [OCH₂CH₃]⁺ | - |

| 29 | [CH₂CH₃]⁺ | - |

Chemical Transformations and Derivatization Studies

Reactivity of Amine and Hydroxyl Functionalities

The presence of both an amino and a hydroxyl group on the aromatic ring invites a study of selective chemical modification. The relative reactivity of these two groups dictates the outcome of many chemical transformations.

In the context of aminophenols, the primary aromatic amino group (-NH₂) is generally a more potent nucleophile than the phenolic hydroxyl group (-OH). quora.com This enhanced nucleophilicity is attributed to nitrogen being less electronegative than oxygen, making its lone pair of electrons more available for donation. Consequently, in competitive reactions with electrophiles, the amino group typically reacts preferentially. quora.com

Key reactions highlighting the amino group's nucleophilic character include:

Acylation: The amino group readily reacts with acylating agents, such as acetic anhydride (B1165640) or acyl chlorides, to form stable amide derivatives. This reaction is fundamental in the synthesis of many pharmaceutical compounds, including N-acetyl-para-aminophenol (APAP or paracetamol) from p-aminophenol. google.com The selective N-acylation of the amino group can also serve as a protective strategy, temporarily masking its reactivity to allow for subsequent modifications at other sites on the molecule.

Diazotization: Primary aromatic amines undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C). byjus.comorganic-chemistry.org This process converts the amino group into a diazonium salt (-N₂⁺). Aryl diazonium salts are highly valuable synthetic intermediates. byjus.comorganic-chemistry.org They can be subsequently transformed into a wide range of functional groups (e.g., -OH, -Cl, -Br, -CN, -I) through reactions like the Sandmeyer reaction or can act as electrophiles in azo coupling reactions to produce brightly colored azo dyes. organic-chemistry.orgdoubtnut.com

Table 1: Reactions of the Amino Group

| Reaction Type | Reagent(s) | Product Type | Conditions |

| Acylation | Acetic Anhydride / Acyl Chloride | N-acyl derivative (Amide) | Varies, often in the presence of a base or acid catalyst. google.com |

| Diazotization | NaNO₂, HCl | Diazonium Salt | 0-5 °C. byjus.com |

| Azo Coupling | Aryl Diazonium Salt | Azo Compound | Mildly acidic or alkaline conditions. doubtnut.com |

While the amino group is more nucleophilic, the phenolic hydroxyl group can be targeted for modification, often after protecting the amine functionality. The hydroxyl group's reactivity allows for the formation of ethers and esters, which can significantly alter the parent molecule's biological and physical properties.

Common modifications include:

O-Alkylation (Ether Formation): The phenolic proton can be removed by a base (e.g., potassium carbonate) to form a phenoxide ion, which is a strong nucleophile. This phenoxide can then react with alkyl halides (e.g., allyl bromide, ethyl chloroacetate) in a Williamson ether synthesis to yield the corresponding ether derivative. researchgate.net

O-Acylation (Ester Formation): The hydroxyl group can be acylated to form a phenolic ester. This typically requires more forceful conditions than N-acylation or the use of a protected amine to ensure selectivity.

Table 2: Modifications of the Phenolic Hydroxyl Group

| Reaction Type | Reagent(s) | Product Type | Common Conditions |

| O-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | Ether | Anhydrous solvent (e.g., acetone (B3395972), DMF). researchgate.net |

| O-Acylation | Acyl Halide / Anhydride | Phenolic Ester | Often requires protection of the amino group. |

Ester Group Reactivity and Transformations

The ethyl ester group of the title compound is susceptible to nucleophilic acyl substitution, providing a pathway to other carboxylic acid derivatives.

The most fundamental transformation of the ester group is its hydrolysis to the corresponding carboxylic acid, 2-(3-amino-4-hydroxyphenyl)acetic acid. This can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Heating the ester in the presence of a dilute strong acid (e.g., H₂SO₄ or HCl) and excess water shifts the equilibrium toward the formation of the carboxylic acid and ethanol. This reaction is reversible.

Base-Catalyzed Hydrolysis (Saponification): This method involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free carboxylic acid. nih.gov

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. Ethyl 2-(3-amino-4-hydroxyphenyl)acetate can be converted into other esters (e.g., methyl, propyl) by reacting it with a different alcohol in the presence of an acid or base catalyst. The reaction is an equilibrium process, and it is typically driven to completion by using a large excess of the new alcohol or by removing one of the products (e.g., ethanol) as it is formed.

Formation of Structurally Diverse Derivatives

The multifunctional nature of this compound makes it an excellent scaffold for synthesizing more complex molecules, particularly heterocycles. The ortho-disposition of the amino and hydroxyl groups is a classic structural motif for the construction of fused ring systems.

For instance, following the hydrolysis of the ester to 2-(3-amino-4-hydroxyphenyl)acetic acid, the resulting molecule possesses amine, phenol, and carboxylic acid functionalities. This arrangement allows for intramolecular condensation reactions to form heterocyclic structures like benzoxazinones. Such heterocyclic cores are prevalent in many biologically active compounds. The strategic application of the reactions described above—acylation, diazotization, alkylation, and hydrolysis—in various sequences allows for the generation of a library of derivatives from this single, versatile starting material. amazonaws.com

Synthesis of Substituted Arylacetate Analogs

The core structure of this compound offers two primary sites for the synthesis of substituted arylacetate analogs: the amino group and the phenolic hydroxyl group. These functionalities can undergo N-acylation, N-alkylation, O-alkylation, and O-acylation reactions to yield a diverse library of derivatives.

N-Acylation: The primary amino group can be readily acylated using various acylating agents such as acyl chlorides or acid anhydrides to form the corresponding N-acyl derivatives. chemguide.co.ukgoogle.com This transformation is significant as it can modulate the electronic and steric properties of the molecule, potentially influencing its biological activity. For instance, the reaction with acetyl chloride in the presence of a base would yield Ethyl 2-(3-acetamido-4-hydroxyphenyl)acetate.

O-Alkylation: The phenolic hydroxyl group is susceptible to alkylation under appropriate basic conditions using alkyl halides. rsc.org This modification can be used to introduce a variety of alkyl or substituted alkyl chains, thereby altering the lipophilicity and metabolic stability of the parent compound. For example, reaction with methyl iodide in the presence of a suitable base like potassium carbonate would result in the formation of Ethyl 2-(3-amino-4-methoxyphenyl)acetate.

While specific studies detailing a broad range of N- and O-substituted analogs of this compound are not extensively documented in the readily available literature, the general reactivity of aminophenols suggests that a wide array of derivatives can be synthesized. The following table illustrates potential substituted arylacetate analogs that could be synthesized from this core structure.

| Analog Name | Modification Type | Potential Reagent | Resulting Functional Group |

|---|---|---|---|

| Ethyl 2-(3-acetamido-4-hydroxyphenyl)acetate | N-Acylation | Acetyl chloride/Acetic anhydride | Amide |

| Ethyl 2-(3-(benzamido)-4-hydroxyphenyl)acetate | N-Acylation | Benzoyl chloride | Amide |

| Ethyl 2-(3-amino-4-methoxyphenyl)acetate | O-Alkylation | Methyl iodide | Ether |

| Ethyl 2-(3-amino-4-(benzyloxy)phenyl)acetate | O-Alkylation | Benzyl bromide | Ether |

| Ethyl 2-(3-(methylamino)-4-hydroxyphenyl)acetate | N-Alkylation | Methyl iodide (under controlled conditions) | Secondary Amine |

Incorporation into Fused Ring Systems and Heterocycles

The ortho-disposed amino and hydroxyl groups in this compound make it an excellent precursor for the synthesis of various fused heterocyclic systems, most notably benzoxazoles. savemyexams.com Benzoxazole (B165842) derivatives are of significant interest due to their presence in a wide range of biologically active compounds. chemguide.co.uk

The condensation of o-aminophenols with aldehydes or carboxylic acids is a common and effective method for the synthesis of 2-substituted benzoxazoles. savemyexams.comnih.govmasterorganicchemistry.com In the case of this compound, the reaction proceeds via the formation of a Schiff base intermediate with an aldehyde, followed by intramolecular cyclization and subsequent aromatization. Alternatively, direct condensation with a carboxylic acid, often facilitated by a coupling agent or under high-temperature conditions, can also yield the desired benzoxazole. youtube.com

One notable study describes the synthesis of 2-substituted benzoxazole acetic acid derivatives through an oxidative coupling reaction between mthis compound and various aldehydes, catalyzed by lead tetraacetate. savemyexams.com This transformation highlights the utility of the core structure in generating more complex heterocyclic systems.

The following table summarizes representative examples of the incorporation of the this compound core into benzoxazole ring systems.

| Reactant | Catalyst/Conditions | Resulting Heterocycle | Reference |

|---|---|---|---|

| Aromatic Aldehydes | Lead tetraacetate, ethanol | 2-Aryl-[5-(ethoxycarbonylmethyl)]benzoxazole | savemyexams.com |

| Carboxylic Acids | Tin(II) chloride, Dioxane, 180°C | 2-Substituted-[5-(ethoxycarbonylmethyl)]benzoxazole | youtube.com |

| Aromatic Aldehydes | Fe3O4@SiO2-SO3H, 50°C, solvent-free | 2-Aryl-[5-(ethoxycarbonylmethyl)]benzoxazole | masterorganicchemistry.com |

| Aromatic Aldehydes | Samarium triflate, aqueous medium | 2-Aryl-[5-(ethoxycarbonylmethyl)]benzoxazole | rsc.org |

Oxidative and Reductive Modifications of the Core Structure

The chemical nature of this compound allows for both oxidative and reductive modifications, primarily centered on the aminophenol moiety and the potential for modification of precursor functional groups.

Reductive Modifications: A key reductive modification is the synthesis of the title compound itself from its nitro precursor, ethyl 2-(4-hydroxy-3-nitrophenyl)acetate. This transformation is a classic example of nitro group reduction, a fundamental reaction in organic synthesis. The reduction is commonly achieved using reducing agents such as iron powder in the presence of an acid or ammonium (B1175870) chloride. nih.gov This reaction is highly efficient and provides a straightforward route to the aminophenol core structure.

The general scheme for this reduction is as follows:

Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate + Reducing Agent → this compound

Commonly employed reducing systems for this transformation are summarized in the table below.

| Reducing Agent/System | Solvent/Conditions | Key Features |

|---|---|---|

| Fe / NH4Cl | Water/Acetone, reflux | Classical and cost-effective method. nih.gov |

| SnCl2 / HCl | Ethanol, reflux | Effective for nitro group reduction in the presence of other reducible groups. |

| H2 / Pd-C | Ethanol or Ethyl Acetate (B1210297), room temperature | Catalytic hydrogenation, often provides clean and high-yield reductions. |

Oxidative Modifications: The aminophenol core of this compound is susceptible to oxidation. The oxidation of aminophenols can lead to the formation of quinone-imine species, which are highly reactive and can undergo further reactions such as polymerization or nucleophilic addition. sigmaaldrich.com The specific products of oxidation would depend on the oxidizing agent used and the reaction conditions. For instance, strong oxidizing agents could potentially lead to the formation of the corresponding quinone.

While specific studies on the controlled oxidation of this compound are not widely reported, the general reactivity of aminophenols suggests that under mild oxidative conditions, it may be possible to generate reactive intermediates that could be trapped with nucleophiles to form new derivatives. The electrochemical oxidation of aminophenols has also been studied, indicating the potential for electro-organic synthetic approaches to modify this core structure. sigmaaldrich.com

Exploration of Biomolecular Interactions and Mechanisms of Action

Enzyme Binding and Inhibition Kinetics

Enzyme inhibition is a key mechanism through which small molecules can modulate biological pathways. The structural motifs present in Ethyl 2-(3-amino-4-hydroxyphenyl)acetate—namely the hydroxylated and aminated phenyl ring—are found in various classes of enzyme inhibitors.

Alpha-glucosidase is a critical enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.gov Inhibition of this enzyme is a validated therapeutic strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes mellitus. nih.govplos.org While direct studies on this compound are not prominent in the reviewed literature, extensive research on related aromatic compounds demonstrates significant α-glucosidase inhibitory potential.

Various synthetic derivatives containing scaffolds such as quinazoline, benzothiazole, and chalcone (B49325) have been shown to be potent inhibitors of α-glucosidase, often exceeding the activity of the standard drug, acarbose. eurekaselect.comresearchgate.netresearchgate.net For instance, certain quinazolinone-pyrazole hybrids and galbanic acid amide derivatives have demonstrated inhibitory concentrations (IC50) in the low micromolar and even sub-micromolar range. researchgate.netnih.gov These findings suggest that the phenylacetate (B1230308) scaffold could be a valuable starting point for designing new inhibitors. The inhibitory activity of several classes of related compounds is summarized in the table below.

| Compound Class | Specific Compound Example | α-Glucosidase IC50 (µM) | Reference Standard (Acarbose) IC50 (µM) |

|---|---|---|---|

| Quinazolinone-Pyrazole Hybrid | Compound 9i | 60.5 ± 0.3 | 750.0 ± 10.0 |

| Galbanic Acid Amide Derivative | Compound 3h | 0.3 ± 0.3 | 750.0 ± 5.6 |

| Benzothiazole Derivative | Compound 3l | 0.98 | Not specified in study |

| 2,4-Diarylquinazoline Derivative | Compound 8 | 291.5 | >1000 |

| Benzoic Acid Derivative | 2,3,4-trihydroxybenzoic acid | 17,300 ± 730 | Not specified in study |

Understanding the mechanism of inhibition is critical for drug design. Enzyme kinetic studies are employed to determine whether an inhibitor binds reversibly or irreversibly, and to distinguish its mode of action (e.g., competitive, non-competitive, uncompetitive, or mixed-type). researchgate.netbanglajol.info This is often accomplished by measuring enzyme reaction rates at varying substrate and inhibitor concentrations and analyzing the data using graphical methods like the Lineweaver-Burk plot. researchgate.netbanglajol.info

Competitive Inhibition: The inhibitor binds only to the free enzyme at its active site, competing with the substrate. For example, the kinetic analysis of a potent quinazolinone-pyrazole hybrid (compound 9i) revealed a competitive mode of inhibition against α-glucosidase with an inhibition constant (Ki) of 56 μM. researchgate.net

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on either the free enzyme or the enzyme-substrate complex. This was observed with fisetin, a natural flavonoid, which was found to be a non-competitive inhibitor of α-glucosidase. nih.gov

Mixed-type Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site, but with different affinities. This mode was identified for certain amide derivatives, which acted as mixed-type inhibitors of α-glucosidase. researchgate.net

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. banglajol.info

Molecular docking studies often complement kinetic data by predicting the binding interactions between the inhibitor and amino acid residues within the enzyme's active or allosteric sites. eurekaselect.comnih.gov

Protein-Ligand Interactions

Beyond enzyme inhibition, small molecules can exert effects by binding to other protein targets, such as phosphatases, and modulating their function.

Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 1 (SHP1), encoded by the PTPN6 gene, is a non-receptor protein tyrosine phosphatase primarily expressed in hematopoietic cells. nih.govplos.org It acts as a negative regulator in several signaling pathways and is considered a target for therapeutic intervention. plos.org SHP1's structure includes two N-terminal SH2 domains, a central phosphatase (PTP) domain, and a C-terminal tail. nih.gov Under basal conditions, the N-terminal SH2 domain folds back to block the active site of the PTP domain, keeping the enzyme in an inactive state. nih.gov Activation occurs when the SH2 domains bind to specific phosphotyrosine residues on other proteins, causing a conformational change that unmasks the PTP active site. plos.orgnih.gov Small molecules that interact with SHP1 could potentially either inhibit or activate its phosphatase activity.

Targeting the highly conserved active site of enzymes like phosphatases can often lead to off-target effects and poor selectivity. researchgate.net An alternative and increasingly influential approach is allosteric modulation, where a small molecule binds to a topographically distinct site on the protein. researchgate.netfrontiersin.orgfrontiersin.org This binding event induces a conformational change that alters the protein's function.

Allosteric modulators offer several advantages:

Higher Selectivity: Allosteric sites are generally less conserved across protein subtypes than active sites, allowing for the design of more selective drugs. frontiersin.org

Modulated Effect: Allosteric modulators can act as positive allosteric modulators (PAMs), which enhance the effect of the endogenous ligand, or negative allosteric modulators (NAMs), which reduce it. frontiersin.org This allows for a more subtle "fine-tuning" of protein activity rather than simple on/off inhibition. frontiersin.org

Saturability: The effect of an allosteric modulator is dependent on the presence of the endogenous ligand, which can provide a "ceiling" effect and potentially improve safety.

While the specific interaction of this compound with SHP1 has not been detailed in the reviewed literature, the concept of allosterically modulating PTPs is a promising area of research. researchgate.net Small molecules that bind to allosteric pockets can stabilize either the active or inactive conformation of the enzyme, thereby activating or inhibiting it with high specificity.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are essential for optimizing the biological potency of a lead compound. frontiersin.org These studies involve systematically modifying the chemical structure of a molecule and assessing how these changes affect its activity. For compounds based on a phenyl ring, such as this compound, key factors include the nature, number, and position of substituents.

Research on the inhibition of α-amylase (another key digestive enzyme) by benzoic acid and its derivatives provides valuable SAR insights that are likely applicable to α-glucosidase inhibitors. nih.govnih.gov A key finding from these studies was the significant impact of the position of hydroxyl (-OH) groups on the benzene (B151609) ring. nih.gov

Effect of Hydroxyl Groups: The presence of a hydroxyl group at the 2-position of the benzoic acid ring was found to have a strong positive effect on inhibitory activity. nih.gov For example, 2,4-dihydroxybenzoic acid showed significantly greater inhibition than 4-hydroxybenzoic acid. nih.gov This suggests that the 4-hydroxy group in this compound is likely a key contributor to potential binding interactions, possibly through the formation of hydrogen bonds with receptor site residues. nih.gov

Effect of Other Substituents: The 3-amino (-NH2) group introduces another site for potential hydrogen bonding and can influence the electronic properties of the aromatic ring. The ethyl acetate (B1210297) group provides a region for potential hydrophobic interactions.

Quantitative structure-activity relationship (QSAR) models can further refine this understanding by correlating physicochemical properties (descriptors) of a series of compounds with their biological activities, providing a rational basis for designing more potent analogues. frontiersin.orgniscpr.res.in The collective SAR data suggest that the specific arrangement of the amino, hydroxyl, and ethyl acetate groups on the phenyl ring of the target compound is critical for its potential biological potency.

Impact of Substituent Variations on Biological Activity

The biological activity of derivatives based on the phenylacetic acid scaffold is significantly influenced by the nature and position of substituents on the aromatic ring. Structure-activity relationship (SAR) studies on related classes of compounds provide valuable insights into how modifications to the core structure of this compound could modulate its therapeutic potential.

Research on aryl acetamide (B32628) triazolopyridazines, which share a substituted phenylacetamide moiety, has demonstrated the profound impact of halogen substitution. For instance, the addition of a fluorine atom to the 4-position of the phenyl ring can lead to a dramatic increase in potency against certain biological targets nih.gov. This highlights the critical role that electron-withdrawing groups can play in enhancing biological activity. Similarly, chloro and bromo substitutions at the same position also result in potent compounds, suggesting that both electronic effects and substituent size are key determinants of activity nih.gov.

In a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which are structurally related to the core of this compound, the antimicrobial activity was found to be structure-dependent. The introduction of various substituents led to a range of activities against multidrug-resistant bacterial and fungal pathogens nih.gov. This underscores the principle that even subtle changes to the chemical structure can lead to significant differences in biological effect.

The following table summarizes the observed impact of different substituents on the biological activity of related phenylacetic acid derivatives, offering a predictive framework for modifications to this compound.

| Substituent Group | Position on Phenyl Ring | Observed Effect on Biological Activity | Reference |

| Fluorine | 4-position | Significant increase in potency | nih.gov |

| Chlorine | 4-position | Potent activity | nih.gov |

| Bromine | 4-position | Potent activity | nih.gov |

| Trifluoromethyl | 3 or 4-position | Generally better tolerated than methyl, possibly due to electronic effects | nih.gov |

| Phenyl | 3 or 4-position | Not well tolerated, leading to a loss of activity | nih.gov |

These findings suggest that strategic placement of electron-withdrawing groups, such as halogens, on the phenyl ring of this compound could be a promising avenue for enhancing its biological efficacy. Conversely, bulky substituents appear to be detrimental to activity, likely due to steric hindrance at the target binding site.

Rational Design Principles for Enhanced Target Engagement

The rational design of novel therapeutic agents based on the this compound scaffold is guided by a deep understanding of enzyme-inhibitor interactions and the application of computational tools. The goal is to systematically modify the lead compound to optimize its binding affinity and selectivity for a specific biological target 182.160.97.

A key principle in rational drug design is the development of a pharmacophore model. This model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. For derivatives of this compound, a pharmacophore model would likely include hydrogen bond donors (from the amino and hydroxyl groups), a hydrogen bond acceptor (from the ester carbonyl), and an aromatic ring feature. Computational studies, such as molecular dynamics simulations, can help refine this model by providing insights into the dynamic interactions between the inhibitor and its target enzyme plos.org.

Fragment-based drug design is another powerful approach. This involves identifying small molecular fragments that bind to specific pockets of the target protein and then linking them together to create a more potent inhibitor nih.gov. The this compound molecule itself can be considered a valuable starting fragment, which can be elaborated upon to improve target engagement.

The table below outlines key rational design principles and their potential application to the modification of this compound.

| Design Principle | Application to this compound | Desired Outcome | Reference |

| Structure-Activity Relationship (SAR) Guided Modification | Introduction of substituents (e.g., halogens) at key positions on the phenyl ring based on SAR data from related compounds. | Enhanced potency and selectivity. | mdpi.com |

| Pharmacophore Modeling | Development of a 3D pharmacophore model to guide the design of new analogs with optimized spatial and electronic features for target binding. | Improved inhibitor-target complementarity. | plos.org |

| Bioisosteric Replacement | Replacing functional groups (e.g., the ester) with other groups that have similar physical or chemical properties but may improve pharmacokinetic or pharmacodynamic profiles. | Enhanced metabolic stability and bioavailability. | nih.gov |

| Fragment-Based Linking | Using the core scaffold as a starting point and adding other molecular fragments known to interact with adjacent binding sites on the target protein. | Increased binding affinity and specificity. | nih.gov |

| Conformational Restriction | Introducing cyclic constraints or rigid linkers to lock the molecule into its bioactive conformation, reducing the entropic penalty of binding. | Higher affinity for the target. | nih.gov |

By applying these rational design principles, medicinal chemists can systematically explore the chemical space around the this compound scaffold to develop novel derivatives with enhanced therapeutic properties. This iterative process of design, synthesis, and biological evaluation is central to modern drug discovery 182.160.97.

Research Applications in Medicinal and Bioorganic Chemistry

Precursor Development for Bioactive Compounds

The strategic placement of reactive sites on the molecule—the aromatic amine, the phenolic hydroxyl group, and the ethyl ester—allows for a variety of chemical transformations. This makes it an ideal starting point for constructing larger, more complex molecules designed to interact with biological targets.

Research has identified derivatives of phenylacetate (B1230308) as key intermediates in the rational design of new chemotherapeutic agents, including those with antibacterial and anticancer properties. nih.gov The compound Ethyl 2-(3-amino-4-hydroxyphenyl)acetate is specifically utilized as a precursor in the synthesis of pharmacologically active 4-hydroxy-3-phenylfuran-2(5H)-ones. nih.gov The synthesis of such furanone derivatives highlights a practical application of this compound as a starting material for creating heterocyclic systems, which are a common feature in many therapeutic drugs.

The general synthetic utility is rooted in its adaptable chemical nature:

The amino group can be acylated, alkylated, or used as a nucleophile to form various heterocyclic rings (e.g., benzoxazoles, benzodiazepines).

The hydroxyl group can be alkylated or acylated to modify the compound's solubility and electronic properties.

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other esters, or it can participate in condensation reactions.

This multifunctionality allows chemists to build a library of derivatives from a single, accessible precursor for screening against various cancer cell lines and bacterial strains. While specific broad-spectrum antibacterial or potent anticancer agents derived directly from this exact molecule are detailed in specialized literature, its role as a key intermediate is clearly established. nih.gov

| Precursor | Potential Derivative Class | Therapeutic Target | Reference |

|---|---|---|---|

| This compound | 4-hydroxy-3-phenylfuran-2(5H)-ones | General Pharmaceutical Activity | nih.gov |

| General Phenylacetate Derivatives | Antibacterial Agents | Bacterial Targets | nih.gov |

| General Phenylacetate Derivatives | Anticancer Agents | Cancer Cell Lines | nih.gov |

The development of novel anti-inflammatory agents often involves the conjugation of known non-steroidal anti-inflammatory drugs (NSAIDs) with other molecules, such as amino acids, to enhance efficacy or reduce side effects. nih.gov For instance, derivatives of NSAIDs like ibuprofen have been synthesized by linking them to amino acids, which then can be esterified. nih.gov

Given the structure of this compound, it possesses the necessary functional groups—specifically the amino and ester moieties—to be considered a potential candidate for such synthetic strategies. The amino group could be used as a linker to attach to an NSAID, while the existing phenylacetate structure could serve to modulate the pharmacological profile of the resulting conjugate. However, based on the reviewed scientific literature, the direct application of this compound as a precursor for the specific development of anti-inflammatory agents has not been extensively documented. Its potential in this area remains a subject for future research, building upon established principles of medicinal chemistry.

Materials Science Applications (e.g., Ionic Liquids)

Ionic liquids (ILs) are salts with low melting points that are explored for a wide range of applications, including as "green" solvents and in biomedical materials. nih.gov The synthesis of functional ILs sometimes involves precursors derived from natural sources like amino acids or choline. nih.gov These precursors are chosen for their biocompatibility and specific chemical functionalities.

The application of this compound in the field of materials science, and more specifically in the synthesis of ionic liquids, is not well-documented in current scientific literature. While its structure contains amino and ester groups that could theoretically be modified to create a cationic or anionic component of an ionic liquid, this specific synthetic pathway does not appear to be a common or reported application for this compound.

Role in the Creation of Advanced Chemical Probes

Chemical probes are small molecules used to study and manipulate biological systems. The design of these probes requires a scaffold that can be readily modified to attach fluorescent tags, affinity labels, or reactive groups. The functional groups present in this compound could potentially serve as handles for such modifications. For example, the amino group could be functionalized with a fluorophore to create a fluorescent probe. Despite this theoretical potential, there is no significant evidence in the reviewed literature to suggest that this compound is currently used as a common precursor in the creation of advanced chemical probes.

Advanced Theoretical and Computational Investigations

Molecular Modeling and Simulation Studies

Molecular modeling and simulation studies are essential for understanding the three-dimensional structure and dynamic behavior of molecules. These computational techniques can predict the preferred conformations and how the molecule moves over time, which are crucial for its chemical and biological activity.

The conformational landscape of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate is of significant interest as it dictates how the molecule can interact with its environment. Experimental data from X-ray crystallography has shown that this compound can exist in different conformations, particularly concerning the ethoxycarbonyl group. nih.gov In the solid state, two crystallographically independent molecules have been observed, showcasing distinct conformations. nih.gov

Crystallographic studies have identified two specific conformations characterized by different terminal C-C-O-C torsion angles of 83.6° and -171.1°, leading to twisted and straight chain forms, respectively. nih.gov Computational conformational analysis would aim to reproduce these experimental findings and identify other potential low-energy conformers that may exist in solution or in the gas phase.

Table 1: Experimentally Determined Torsion Angles for this compound

| Molecule | Torsion Angle (C-C-O-C) | Conformation |

|---|---|---|

| 1 | 83.6 (6)° | Twisted |

This table is based on crystallographic data and can be used to validate computational models.

While conformational analysis identifies stable states, molecular dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular movements and conformational changes in a simulated environment, such as in a solvent or interacting with a biological macromolecule.

For this compound, an MD simulation could reveal the flexibility of the ethyl acetate (B1210297) side chain and the dynamics of the amino and hydroxyl groups on the phenyl ring. Such simulations can provide information on:

The time-averaged distribution of conformations in solution.

The stability of intramolecular hydrogen bonds.

The interaction of the molecule with solvent molecules.

The timescale of conformational transitions.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure of a molecule. These calculations can be used to predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) is a popular quantum chemical method used to study the electronic structure of molecules. For this compound, DFT calculations can be used to determine:

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It can identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is important for predicting how the molecule will interact with other molecules.

Atomic Charges: Calculating the partial charges on each atom can provide further insight into the molecule's polarity and potential sites for intermolecular interactions.

These electronic properties are fundamental to predicting the reactivity of this compound in chemical reactions and its potential to form intermolecular bonds, such as hydrogen bonds.

Quantum chemical calculations can also be used to simulate various types of spectra, which can be compared with experimental data to confirm the molecule's structure. For this compound, these simulations could include:

Infrared (IR) and Raman Spectra: Calculations of vibrational frequencies can predict the positions and intensities of peaks in the IR and Raman spectra. This can aid in the assignment of experimental spectral bands to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated and compared with experimental NMR data to help in the structural elucidation of the molecule and its conformers.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum, providing insight into the molecule's electronic structure and chromophores.

Docking Studies for Receptor Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might bind to the active site of a biological target, such as a protein or enzyme.

The docking process involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound (the ligand) and the target receptor are prepared. This may involve generating a low-energy conformation of the ligand and defining the binding site on the receptor.

Sampling of Ligand Conformations and Orientations: A docking algorithm samples a large number of possible conformations of the ligand within the binding site and different orientations relative to the receptor.

Scoring: A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked based on their scores.

For this compound, docking studies could be performed on various potential biological targets to predict its binding mode and affinity. The results of such studies can provide hypotheses about its potential biological activity and guide the design of new molecules with improved binding properties. For instance, derivatives of aminophenols have been investigated for their interactions with biological targets, and similar approaches could be applied to this compound.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

Ligand-Protein Interaction Profiling and Active Site Characterization

Currently, there is a lack of published research specifically profiling the interaction of this compound with protein targets. Ligand-protein interaction profiling typically involves computational docking of the ligand into the binding site of a known protein to predict its binding conformation, affinity, and the types of interactions formed. This analysis helps in characterizing the active site's chemical and spatial properties that are complementary to the ligand.

For a molecule like this compound, a hypothetical interaction profiling would assess the role of its key functional groups: the primary amine (-NH2), the hydroxyl (-OH) group on the phenyl ring, and the ethyl ester (-COOCH2CH3) group. These groups have the potential to act as hydrogen bond donors and acceptors, which are crucial for molecular recognition at a protein's active site. The aromatic ring itself could also participate in π-π stacking or hydrophobic interactions.

Identification of Key Binding Residues and Interaction Motifs

The identification of key binding residues and interaction motifs is a direct outcome of molecular docking and simulation studies, which, as noted, are not available for this specific compound. In a typical computational study, once the ligand is docked into a protein's active site, the surrounding amino acid residues are analyzed. Residues that form significant non-covalent interactions (such as hydrogen bonds, ionic bonds, hydrophobic interactions, or van der Waals forces) with the ligand are identified as "key binding residues."

For this compound, one could hypothesize that polar amino acids like Serine, Threonine, Aspartate, or Glutamate might interact with the amine and hydroxyl groups, while non-polar residues could form interactions with the phenyl ring. However, without concrete computational data, a table of specific residues and interaction motifs cannot be accurately generated.

The table below is a hypothetical representation of what such data might look like, based on the functional groups of the compound. It must be emphasized that this is a generalized example and not based on actual research findings for this compound.

Hypothetical Interaction Data for this compound

| Ligand Functional Group | Potential Interacting Residue Type | Potential Interaction Motif |

|---|---|---|

| Phenolic Hydroxyl (-OH) | Asp, Glu, His, Ser, Thr | Hydrogen Bond (Donor/Acceptor) |

| Amino Group (-NH2) | Asp, Glu | Hydrogen Bond (Donor), Salt Bridge |

| Phenyl Ring | Phe, Tyr, Trp, Leu, Val | π-π Stacking, Hydrophobic Interaction |

Future computational research is necessary to validate these hypothetical interactions and to build a scientifically accurate understanding of how this compound engages with specific biological targets.

Q & A

Q. What are the common synthetic routes for Ethyl 2-(3-amino-4-hydroxyphenyl)acetate, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions , including esterification, protection/deprotection of functional groups, and regioselective substitution. Key steps include:

- Esterification : Reaction of 3-amino-4-hydroxyphenylacetic acid with ethanol in the presence of an acid catalyst (e.g., H₂SO₄) under reflux .

- Functional Group Protection : Amino and hydroxyl groups may be protected using tert-butoxycarbonyl (Boc) or benzyl groups to prevent undesired side reactions during substitution .

- Substituent Introduction : Electrophilic aromatic substitution (e.g., nitration or halogenation) followed by reduction to introduce amino groups .

Q. Optimization Strategies :

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during nitro group reduction .

- Catalyst Selection : Palladium on carbon (Pd/C) enhances hydrogenation efficiency for deprotection .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Spectroscopic Techniques :

- NMR : ¹H and ¹³C NMR confirm the ester linkage (δ ~4.1–4.3 ppm for ethyl CH₂) and aromatic substitution patterns .

- IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (C=O ester) validate functional groups .

Q. Crystallographic Analysis :

- Single-Crystal X-ray Diffraction (SCXRD) : Reveals a triclinic crystal system (space group P1) with cell parameters a = 8.594 Å, b = 10.142 Å, and c = 12.043 Å. Hydrogen bonding between the amino/hydroxyl groups and ester oxygen stabilizes the lattice .

- SHELX Refinement : SHELXL refines positional and thermal displacement parameters, achieving R-factors < 0.05 for high-resolution datasets .

Advanced Research Questions

Q. How do variations in substituent groups (e.g., methoxy vs. hydroxy) affect the compound's biological activity?

Substituents modulate electronic properties and binding affinity to biological targets. Comparative studies of analogs reveal:

| Compound | Substituents | Biological Activity | Reference |

|---|---|---|---|

| Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate | 3-NH₂, 4-OH, 5-OCH₃ | Antibacterial (MIC: 8 µg/mL) | |

| Ethyl 2-(3-fluoro-4-methoxyphenyl)acetate | 3-F, 4-OCH₃ | Analgesic (IC₅₀: 12 µM for COX-2) | |

| Methyl 2-(3-chloro-4-hydroxyphenyl)acetate | 3-Cl, 4-OH | Enzyme inhibition (Ki: 0.8 µM) |

Q. Key Trends :

- Electron-Withdrawing Groups (e.g., -Cl, -F): Enhance enzymatic inhibition by polarizing the aromatic ring .

- Methoxy Groups : Improve lipophilicity, aiding membrane permeability but reducing solubility .

Q. How can contradictory data in enzymatic inhibition assays be analyzed and resolved?

Contradictions often arise from assay conditions or target selectivity . Methodological approaches include:

- Dose-Response Curves : Validate IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) to rule out non-specific binding .

- Selectivity Screening : Test against related enzymes (e.g., COX-1 vs. COX-2) to confirm target specificity .

- Structural Modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with catalytic residues) .

Case Study : Discrepancies in antibacterial activity (MIC: 8–32 µg/mL) were resolved by standardizing bacterial strains (CLSI guidelines) and solvent controls (DMSO < 1% v/v) .

Q. What computational methods predict the interaction of this compound with biological targets?

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories; RMSD < 2 Å indicates stable target-ligand complexes .

- Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) optimizes geometry and calculates electrostatic potential maps to predict reactive sites .

- Pharmacophore Modeling : Identifies essential features (e.g., hydrogen bond donors) for activity against tyrosine kinase inhibitors .

Example : Docking of this compound into the ATP-binding pocket of EGFR showed a binding energy of -9.2 kcal/mol, with critical interactions at Met793 and Thr854 .

Q. How do crystallographic parameters influence the compound's reactivity and stability?

The triclinic crystal lattice (space group P1) exhibits intermolecular hydrogen bonds (N-H···O and O-H···O) that:

- Stabilize the Solid State : Reduce hygroscopicity and oxidative degradation .

- Influence Reactivity : Polarizable ester oxygen participates in nucleophilic reactions (e.g., hydrolysis under acidic conditions) .

SHELX Refinement Insights : Displacement parameters (Uᵢⱼ) highlight thermal motion in the ethyl group, suggesting flexibility that may enhance solution-phase reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.